molecular formula C7H7FN2O4S B2574035 4-fluoro-N-methyl-3-nitrobenzenesulfonamide CAS No. 1041598-53-1

4-fluoro-N-methyl-3-nitrobenzenesulfonamide

Cat. No.: B2574035
CAS No.: 1041598-53-1
M. Wt: 234.2
InChI Key: PRTLSVYSOPRSIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide typically involves the reaction of 4-fluoro-3-nitrobenzenesulfonyl chloride with methylamine hydrochloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-fluoro-N-methyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the nitro group.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

Major Products:

    Reduction: The major product is 4-fluoro-N-methyl-3-aminobenzenesulfonamide.

    Substitution: The products depend on the substituent introduced during the reaction.

Scientific Research Applications

4-fluoro-N-methyl-3-nitrobenzenesulfonamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-fluoro-3-nitrobenzenesulfonamide
  • 4-fluoro-3-nitrobenzenesulfonyl chloride
  • 4-fluoro-N-methylbenzenesulfonamide

Uniqueness: 4-fluoro-N-methyl-3-nitrobenzenesulfonamide is unique due to the presence of both a fluoro and a nitro group on the benzene ring, along with a methylsulfonamide group. This combination of functional groups imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

4-fluoro-N-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O4S/c1-9-15(13,14)5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTLSVYSOPRSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-3-nitrobenzenesulfonyl chloride (43 g, 179.5 mmol) in THF (500 mL), was added triethylamine (150 mL, 1.08 mol). The mixture was cooled to −35° C. and methylamine hydrochloride (14.5 g, 215.4 mmol) in water was added dropwise. After 1 h, the mixture was warmed to room temperature and diluted with 1:1 water/ethyl acetate. The organic layer was separated and washed with saturated aqueous sodium bicarbonate, then brine, dried over MgSO4, filtered and concentrated in vacuo. The crude residue was purified via column chromatography (20% ethyl acetate/petroleum ether) to give 4-fluoro-N-methyl-3-nitrobenzenesulfonamide (38 g, 90% yield) as a yellow solid.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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